molecular formula C20H18FN3O4S2 B2897667 N1-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide CAS No. 896329-12-7

N1-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide

Cat. No. B2897667
CAS RN: 896329-12-7
M. Wt: 447.5
InChI Key: RIJNURRISMDGDN-UHFFFAOYSA-N
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Description

N1-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C20H18FN3O4S2 and its molecular weight is 447.5. The purity is usually 95%.
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Scientific Research Applications

Insecticide Development and Resistance Management

Research on sulfoxaflor, a compound related to the structural class of N1-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide, highlights its effectiveness as a novel insecticide targeting sap-feeding pests. The uniqueness of sulfoxaflor lies in its mode of action, providing a solution to manage resistance in pests that have developed immunity to other insecticides. Its efficacy extends across various sap-feeding insects, marking a significant advancement in agricultural pest control strategies (Zhu et al., 2011).

Environmental and Biological Sensing

Advancements in fluorescent probe technology for selective discrimination have been made using derivatives structurally similar to this compound. These probes facilitate the detection of specific compounds in environmental samples and biological systems, demonstrating potential in monitoring and research applications related to toxic substances and biological activities (Wang et al., 2012).

Development of Anticancer Agents

The structural framework of this compound has been explored in the synthesis of compounds with potential anticancer properties. Research into substituted 1,3,4-oxadiazolyl tetrahydropyridines, which share core structural features, indicates the promise of these derivatives in anticancer activity, opening avenues for the development of novel therapeutic agents (Redda & Gangapuram, 2007).

Advancements in Medicinal Chemistry

The exploration of this compound derivatives in medicinal chemistry has led to the discovery of molecules with diverse therapeutic potentials. This includes the development of novel RORγt inverse agonists for the treatment of autoimmune diseases and inflammation, highlighting the compound's versatility and its contributions to the expansion of drug discovery (Duan et al., 2019).

properties

IUPAC Name

N'-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]-N-(pyridin-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O4S2/c21-14-6-8-16(9-7-14)30(27,28)18(17-5-3-11-29-17)13-24-20(26)19(25)23-12-15-4-1-2-10-22-15/h1-11,18H,12-13H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJNURRISMDGDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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